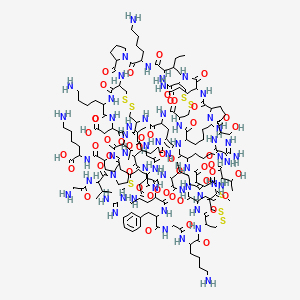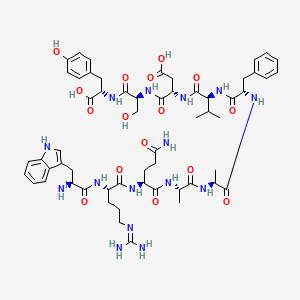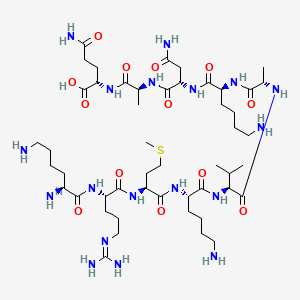
H-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
β-Amyloid (1-42), rat is a 42-aa peptide, shows cytotoxic effect on acute hippocampal slices, and used in the research of Alzheimer's disease.
科学研究应用
Alzheimer’s Disease Model Development
Beta-Amyloid (1-42) is instrumental in creating rat models of Alzheimer’s Disease. By injecting well-characterized toxic soluble Aβ1-42 species into the rat brain, researchers can induce symptoms and pathology that mimic those of human AD, including spatial memory dysfunction and synaptic plasticity impairment .
Neurodegeneration Studies
The peptide is used to study the mechanisms of neurodegeneration. Researchers have investigated the effects of β-amyloid (1-42) administration on neurogenic niches of the adult brain, observing amyloid-induced neurodegeneration and its influence on neurogenesis .
Oxidative Stress Analysis
Beta-Amyloid (1-42) helps in studying oxidative stress within the brain. Exposure to this peptide increases lipid peroxidation, protein oxidation, and the formation of hydrogen peroxide in cultured cells, which are key factors in the study of Alzheimer’s disease and neurodegeneration .
Metal Binding and Protein Cross-Linking
The compound’s interaction with metals and its role in protein cross-linking are vital areas of research. These studies help understand the biochemical pathways involved in AD and the potential for therapeutic intervention .
Synaptic Activity and Plasticity
Beta-Amyloid (1-42) is used to evaluate changes in synaptic activity and plasticity. This includes assessing the impact of amyloid peptides on long-term potentiation (LTP) and other forms of synaptic strength, which are crucial for learning and memory .
Behavioral Analysis
Researchers use beta-Amyloid (1-42) to observe behavioral changes in rat models. This includes conducting tests like the Morris water maze to evaluate the cognitive abilities of rats after exposure to the peptide, providing insights into the behavioral aspects of AD .
Drug Testing and Therapeutic Approaches
The peptide serves as a target for testing potential drugs and therapeutic strategies for Alzheimer’s Disease. By using beta-Amyloid (1-42) in rat models, scientists can screen for compounds that may reduce or inhibit the peptide’s toxic effects .
Molecular Biomarker Research
Beta-Amyloid (1-42) is also studied as a molecular biomarker for neurodevelopmental and neurodegenerative disorders. Its presence and levels in biological samples can help diagnose and monitor the progression of diseases like AD .
属性
IUPAC Name |
(4S)-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C199H307N53O59S/c1-28-105(20)161(191(303)216-91-146(261)223-127(72-97(4)5)179(291)233-126(67-71-312-27)177(289)245-155(99(8)9)189(301)214-86-142(257)210-87-148(263)244-157(101(12)13)194(306)249-160(104(18)19)195(307)252-162(106(21)29-2)196(308)222-111(26)198(310)311)251-197(309)163(107(22)30-3)250-166(278)108(23)219-143(258)88-211-168(280)119(56-43-45-68-200)229-184(296)135(81-141(204)256)239-188(300)139(94-254)226-147(262)92-215-190(302)156(100(10)11)246-187(299)137(83-154(274)275)240-175(287)124(61-65-150(266)267)228-165(277)110(25)221-178(290)131(76-114-52-39-33-40-53-114)237-181(293)132(77-115-54-41-34-42-55-115)242-193(305)159(103(16)17)248-186(298)128(73-98(6)7)235-171(283)120(57-44-46-69-201)230-173(285)122(59-63-140(203)255)231-183(295)134(79-117-85-208-96-218-117)238-172(284)121(58-47-70-209-199(205)206)234-192(304)158(102(14)15)247-176(288)125(62-66-151(268)269)232-180(292)130(75-113-50-37-32-38-51-113)224-144(259)90-213-170(282)138(93-253)243-185(297)136(82-153(272)273)241-182(294)133(78-116-84-207-95-217-116)225-145(260)89-212-169(281)129(74-112-48-35-31-36-49-112)236-174(286)123(60-64-149(264)265)227-164(276)109(24)220-167(279)118(202)80-152(270)271/h31-42,48-55,84-85,95-111,118-139,155-163,253-254H,28-30,43-47,56-83,86-94,200-202H2,1-27H3,(H2,203,255)(H2,204,256)(H,207,217)(H,208,218)(H,210,257)(H,211,280)(H,212,281)(H,213,282)(H,214,301)(H,215,302)(H,216,303)(H,219,258)(H,220,279)(H,221,290)(H,222,308)(H,223,261)(H,224,259)(H,225,260)(H,226,262)(H,227,276)(H,228,277)(H,229,296)(H,230,285)(H,231,295)(H,232,292)(H,233,291)(H,234,304)(H,235,283)(H,236,286)(H,237,293)(H,238,284)(H,239,300)(H,240,287)(H,241,294)(H,242,305)(H,243,297)(H,244,263)(H,245,289)(H,246,299)(H,247,288)(H,248,298)(H,249,306)(H,250,278)(H,251,309)(H,252,307)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H,272,273)(H,274,275)(H,310,311)(H4,205,206,209)/t105-,106-,107-,108-,109-,110-,111-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,155-,156-,157-,158-,159-,160-,161-,162-,163-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWSUONKNKRLRH-QSLPLQOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C199H307N53O59S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4418 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What were the main findings regarding the effects of juniper volatile oil on anxiety and depression in the rat model of Alzheimer's disease?
A1: Inhalation of juniper volatile oil demonstrated significant anxiolytic and antidepressant-like effects in rats treated with Aβ (1-42) []. The study utilized the elevated plus-maze and forced swimming tests to evaluate these effects. In the elevated plus-maze test, treated rats showed increased exploratory activity, spent more time in the open arm, and had a higher number of entries into the open arm. In the forced swimming test, treated rats exhibited increased swimming time and decreased immobility time, indicating reduced despair-like behavior.
Q2: Did the researchers observe any antioxidant effects of the volatile oils?
A2: Yes, both juniper volatile oil [] and coriander volatile oil [] demonstrated antioxidant potential. Juniper volatile oil attenuated oxidative stress in the rat amygdala by increasing superoxide dismutase, glutathione peroxidase, and catalase activities, while also increasing total reduced glutathione content and decreasing protein carbonyl and malondialdehyde levels []. While the specific antioxidant mechanisms of coriander volatile oil were not investigated in the provided abstract, its inhalation also led to a decrease in oxidative status [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)




![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B612419.png)



